molecular formula C13H12FNO2S B163714 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-70-4

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid

Cat. No. B163714
M. Wt: 265.31 g/mol
InChI Key: IVUZUYWXILBGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by forming diastereomers with chiral molecules, which can then be separated through chromatography. The diastereomers have different physical and chemical properties, allowing for their separation and analysis.

Biochemical And Physiological Effects

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid does not have any known biochemical or physiological effects on the human body. It is a chemical compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its ability to form diastereomers with chiral molecules, allowing for their separation and analysis. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is its cost, as it can be expensive to synthesize and purify.

Future Directions

There are several future directions for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid research, including its potential use in the development of new drugs and in the analysis of complex mixtures. 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may also have applications in the field of biotechnology, such as in the production of chiral compounds. Further research is needed to explore these potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Conclusion
In conclusion, 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to form diastereomers with chiral molecules makes it a valuable tool in the analysis of complex mixtures and the development of new drugs. Further research is needed to explore its potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.

Synthesis Methods

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized through several methods, including the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)aniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in its pure form.

Scientific Research Applications

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used in various scientific research applications, including as a chiral derivatizing agent in the analysis of amino acids and as a resolving agent for enantiomers. It has also been used in the analysis of drug metabolites and in the separation of racemic mixtures.

properties

CAS RN

138568-70-4

Product Name

2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-[3-fluoro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H12FNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17)

InChI Key

IVUZUYWXILBGMR-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Canonical SMILES

CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Origin of Product

United States

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